molecular formula C11H16N2O B8697964 2-methyl-3-(4-piperidinyloxy)Pyridine

2-methyl-3-(4-piperidinyloxy)Pyridine

Cat. No.: B8697964
M. Wt: 192.26 g/mol
InChI Key: YSRXVYOLINGXBB-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-piperidinyloxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and a 4-piperidinyloxy moiety at position 2. This structure combines the aromatic pyridine ring with a piperidine-derived substituent, which confers unique physicochemical and pharmacological properties. Piperidine-containing compounds are widely studied for their bioactivity, particularly in targeting neurotransmitter receptors and epigenetic enzymes .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-3-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-11(3-2-6-13-9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3

InChI Key

YSRXVYOLINGXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-piperidinyloxy)Pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-piperidinyloxy)Pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-(4-piperidinyloxy)Pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-piperidinyloxy)Pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

ABT-089 [2-Methyl-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine Dihydrochloride]

  • Structure : Features a pyrrolidine ring (5-membered) linked via a methoxy group to the pyridine core.
  • Activity : Potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist (Ki = 16 nM) with neuroprotective effects against glutamate-induced excitotoxicity in cortical cells .
  • Selectivity : >100-fold selectivity over α7 and muscle-type nAChRs (Ki > 10,000 nM) .

3-(Piperidin-4-ylmethoxy)Pyridine Derivatives

  • Structure : Piperidine (6-membered) connected via a methoxy group at position 3 of pyridine.
  • Activity : Potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer. Structure-activity relationship (SAR) studies indicate that substituents on the piperidine ring enhance binding affinity .

2-Methyl-3-({[3'-(Piperidin-4-yl)[1,1'-Biphenyl]-4-yl]Oxy}Methyl)Pyridine

  • Structure : A biphenyl-piperidine system attached to the pyridine via an oxygen linker.

Physicochemical Properties

A comparison of key physical and chemical properties is summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Target
2-Methyl-3-(4-piperidinyloxy)pyridine* ~206.27 Not reported Pyridine, piperidine, methoxy Hypothesized: nAChR/LSD1
ABT-089 297.21 Not reported Pyridine, pyrrolidine, methoxy α4β2 nAChR agonist
3-(Piperidin-4-ylmethoxy)pyridine ~194.24 Not reported Pyridine, piperidine, methoxy LSD1 inhibitor
2-Amino-4-(2-chloro-5-phenyl)pyridine 466–545 268–287 Chloro, phenyl, amino Antimicrobial

*Calculated based on molecular formula C11H16N2O.

Pharmacological and Functional Divergence

  • Receptor Specificity :
    • ABT-089’s pyrrolidine moiety enhances α4β2 nAChR affinity, while bulkier biphenyl-piperidine systems (e.g., ) may shift activity toward other CNS targets.
    • Piperidinylmethoxy groups in LSD1 inhibitors likely engage in hydrogen bonding with the enzyme’s flavin adenine dinucleotide (FAD) cofactor .
  • Neuroprotection vs. Epigenetic Modulation :
    • ABT-089 mitigates glutamate toxicity via nAChR-mediated calcium signaling .
    • Piperidinyloxy derivatives in suppress cancer cell proliferation by blocking LSD1-mediated histone demethylation.

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